molecular formula C11H13ClN4O4 B12273097 6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine

6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine

Cat. No.: B12273097
M. Wt: 300.70 g/mol
InChI Key: GLZZDIVAKKZUKU-UHFFFAOYSA-N
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Description

6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The structure of this compound includes a purine base with a chlorine atom at the 6-position and a modified ribofuranosyl sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with a purine derivative and a ribofuranosyl precursor.

    Chlorination: Introduction of the chlorine atom at the 6-position of the purine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Glycosylation: The ribofuranosyl moiety is attached to the purine base through a glycosylation reaction, often using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ribofuranosyl moiety.

    Reduction: Reduction reactions can occur at the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can take place at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino-purine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of cellular processes in viruses or cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerase or reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog with a chlorine atom at the 6-position.

    9-(Beta-D-ribofuranosyl)purine: A nucleoside analog without the chlorine substitution.

    6-Chloro-9-(2-deoxy-beta-D-ribofuranosyl)-9H-purine: A deoxy analog with a similar structure.

Uniqueness

6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine is unique due to the presence of the 3-C-methyl group on the ribofuranosyl moiety, which may confer distinct biological properties and enhance its stability or activity compared to other analogs.

Properties

IUPAC Name

5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZDIVAKKZUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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